N-(4-ethoxyphenyl)piperidine-1-sulfonamide
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Overview
Description
“N-(4-ethoxyphenyl)piperidine-1-sulfonamide” is a compound that contains a sulfonamide functional group . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(4-ethoxyphenyl)piperidine-1-sulfonamide”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published in several reviews .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been summarized in recent scientific literature . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- C4 has demonstrated remarkable inhibitory activity against Xanthomonas oryzae (Xoo), a bacterial pathogen causing rice leaf blight. Its EC50 value of 2.02 µg/mL surpasses that of commercial agents like bismerthiazol and thiodiazole copper . Researchers are exploring its potential as a novel antibacterial agent.
Antibacterial Activity
Future Directions
Mechanism of Action
Target of Action
N-(4-ethoxyphenyl)piperidine-1-sulfonamide is a chemical compound that has been found to interact with dihydropteroate synthase . This enzyme plays a crucial role in the biosynthesis of folate in bacteria, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with dihydropteroate synthase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of folate in bacteria . The compound also irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-ethoxyphenyl)piperidine-1-sulfonamide is the folate biosynthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the synthesis of folate . This leads to a deficiency of folate in bacteria, which is essential for DNA synthesis and cell division .
Result of Action
The inhibition of dihydropteroate synthase and the damage to the bacterial cell membrane result in the bactericidal activity of N-(4-ethoxyphenyl)piperidine-1-sulfonamide . In vitro assays have shown that the compound exhibits excellent antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .
properties
IUPAC Name |
N-(4-ethoxyphenyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-13-8-6-12(7-9-13)14-19(16,17)15-10-4-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZHBQRCOKIPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)piperidine-1-sulfonamide |
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